molecular formula C16H32MoO6 B15177035 Bis(2-ethylhexanoato-O)dioxomolybdenum CAS No. 94232-43-6

Bis(2-ethylhexanoato-O)dioxomolybdenum

Katalognummer: B15177035
CAS-Nummer: 94232-43-6
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: GJZOHWQPJJUUGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis-(2-Ethylhexanoato-o)dioxomolybdenum: is a chemical compound with the molecular formula C16H32MoO6 and a molecular weight of 416.382 g/mol . It is a coordination complex where molybdenum is bonded to two 2-ethylhexanoate ligands and two oxo groups. This compound is known for its applications in various fields, including catalysis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis-(2-ethylhexanoato-o)dioxomolybdenum typically involves the reaction of molybdenum trioxide (MoO3) with 2-ethylhexanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired complex .

Industrial Production Methods

In industrial settings, the production of bis-(2-ethylhexanoato-o)dioxomolybdenum follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bis-(2-ethylhexanoato-o)dioxomolybdenum undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield molybdenum(VI) oxo complexes, while reduction reactions can produce molybdenum(IV) species .

Wissenschaftliche Forschungsanwendungen

Bis-(2-ethylhexanoato-o)dioxomolybdenum has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of bis-(2-ethylhexanoato-o)dioxomolybdenum involves its ability to coordinate with various substrates through its molybdenum center. The oxo groups play a crucial role in facilitating redox reactions, while the 2-ethylhexanoate ligands provide stability to the complex. The compound can interact with molecular targets, such as enzymes and cellular components, leading to its observed biological and catalytic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis-(2-pyridinecarboxamide)dioxomolybdenum: This compound is similar in structure but uses pyridinecarboxamide ligands instead of 2-ethylhexanoate.

    Bis-(acetylacetonato)dioxomolybdenum: Another similar compound where acetylacetonate ligands are used.

Uniqueness

Bis-(2-ethylhexanoato-o)dioxomolybdenum is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The 2-ethylhexanoate ligands provide a balance of hydrophobicity and steric bulk, making the compound suitable for various applications in both aqueous and organic media .

Eigenschaften

CAS-Nummer

94232-43-6

Molekularformel

C16H32MoO6

Molekulargewicht

416.4 g/mol

IUPAC-Name

dioxomolybdenum;2-ethylhexanoic acid

InChI

InChI=1S/2C8H16O2.Mo.2O/c2*1-3-5-6-7(4-2)8(9)10;;;/h2*7H,3-6H2,1-2H3,(H,9,10);;;

InChI-Schlüssel

GJZOHWQPJJUUGO-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.O=[Mo]=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.